molecular formula C18H16BrN3O3 B10863838 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10863838
M. Wt: 402.2 g/mol
InChI Key: YBMWERIVHRGFKM-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromophenyl group, a dioxoimidazolidinyl moiety, and a methylphenylacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-bromobenzaldehyde with urea to form the intermediate 4-bromophenylurea. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a dihydroimidazolidinone.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Bromophenyl oxides and related compounds.

    Reduction: Dihydroimidazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of an imidazolidinone ring.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and exhibits different biological activities.

Uniqueness

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone ring and bromophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H16BrN3O3/c1-12-2-6-14(7-3-12)20-16(23)10-21-11-17(24)22(18(21)25)15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

YBMWERIVHRGFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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